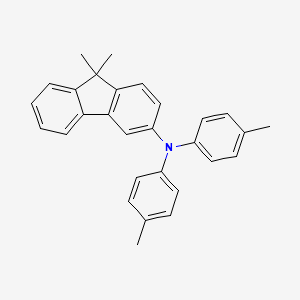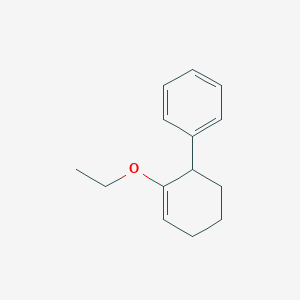
(2-Ethoxy-2-cyclohexen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxy-2-cyclohexen-1-yl)benzene is an organic compound with the molecular formula C14H18O It is characterized by a benzene ring attached to a cyclohexene ring with an ethoxy group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-2-cyclohexen-1-yl)benzene typically involves the reaction of 2-cyclohexen-1-one with phenylmagnesium bromide (Grignard reagent) followed by ethylation. The reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts depending on the specific reaction step
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Major Products:
Oxidation: Formation of 2-ethoxy-2-cyclohexen-1-one or benzoic acid derivatives
Reduction: Formation of (2-ethoxycyclohexyl)benzene
Substitution: Formation of halogenated benzene derivatives
科学的研究の応用
(2-Ethoxy-2-cyclohexen-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Ethoxy-2-cyclohexen-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules
Pathways Involved: The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile or nucleophile depending on the reaction conditions.
類似化合物との比較
Cyclohexene: A simpler analog without the benzene ring and ethoxy group.
2-Cyclohexen-1-one: Lacks the ethoxy group and benzene ring.
Ethylbenzene: Contains an ethyl group instead of the ethoxy and cyclohexene moieties.
Uniqueness: (2-Ethoxy-2-cyclohexen-1-yl)benzene is unique due to its combination of a benzene ring, cyclohexene ring, and ethoxy group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.
特性
CAS番号 |
346620-74-4 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
(2-ethoxycyclohex-2-en-1-yl)benzene |
InChI |
InChI=1S/C14H18O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11,13H,2,6-7,10H2,1H3 |
InChIキー |
UEZXPAOVTDSGNQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CCCCC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


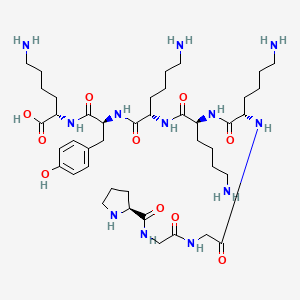
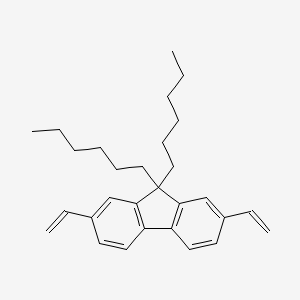
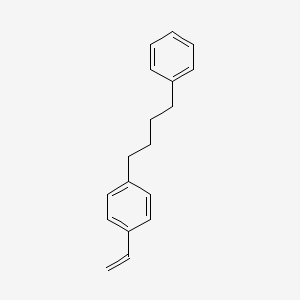
![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
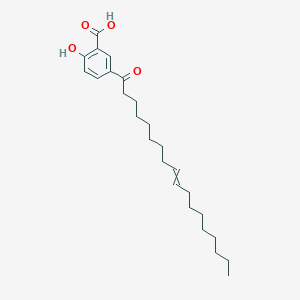
![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
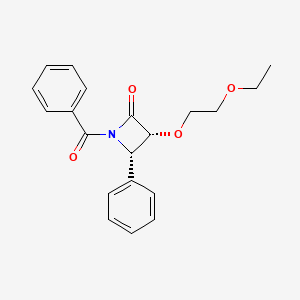
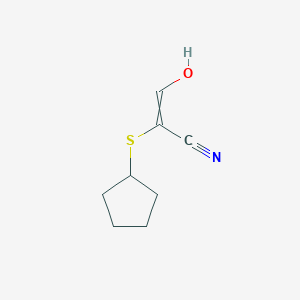
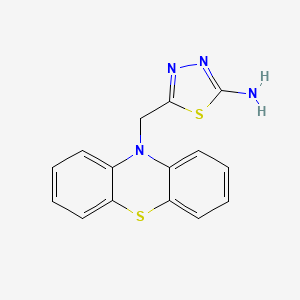
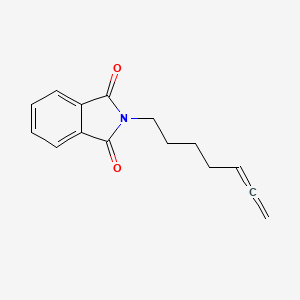
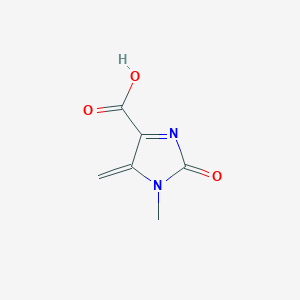
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
